

In-Depth Technical Guide: N-(pyridin-2-ylmethyl)aniline

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Compound of Interest

Compound Name: **N-(pyridin-2-ylmethyl)aniline**

Cat. No.: **B1346697**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(pyridin-2-ylmethyl)aniline**, a heterocyclic amine with applications in coordination chemistry and potential relevance in medicinal chemistry. This document details its chemical identity, physicochemical properties, and available experimental data.

Core Compound Identification

The compound of interest, **N-(pyridin-2-ylmethyl)aniline**, is a secondary amine featuring a pyridine ring linked to an aniline moiety through a methylene bridge.

Identifier	Value
IUPAC Name	N-(pyridin-2-ylmethyl)aniline
CAS Number	4329-81-1 [1] [2]
Synonym	Phenyl-pyridin-2-ylmethyl-amine [1] [2]

Physicochemical Data

A summary of the key physicochemical properties of **N-(pyridin-2-ylmethyl)aniline** is presented below. This data is essential for its handling, characterization, and application in experimental settings.

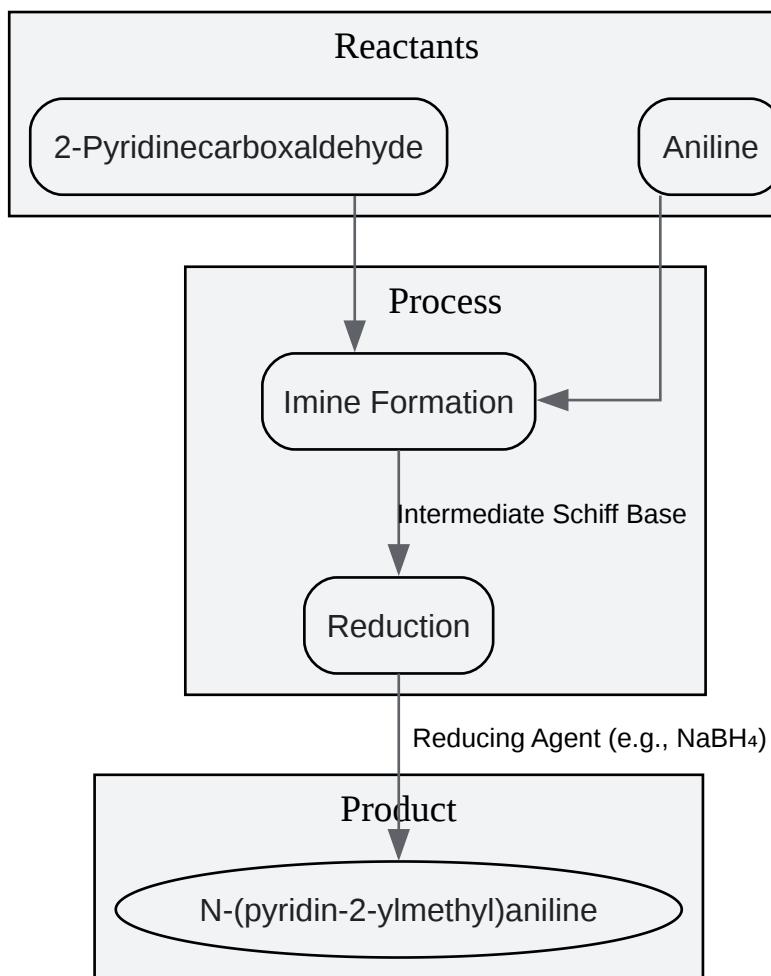
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ N ₂	Santa Cruz Biotechnology[2]
Molecular Weight	184.24 g/mol	Santa Cruz Biotechnology[2]
Boiling Point	155-156 °C at 4 Torr	Sigma-Aldrich[1]
Melting Point	50-53 °C	Sigma-Aldrich[1]
InChI Key	FTCFXBBKDOQJA-UHFFFAOYSA-N	Sigma-Aldrich[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **N-(pyridin-2-ylmethyl)aniline** and its derivatives are crucial for reproducibility and further investigation. While specific, detailed experimental protocols for this exact compound are not readily available in the public domain, a general synthetic approach can be outlined based on standard organic chemistry principles.

General Synthesis Workflow:

The synthesis of **N-(pyridin-2-ylmethyl)aniline** typically involves the reductive amination of 2-pyridinecarboxaldehyde with aniline.



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Synthetic pathway for **N-(pyridin-2-ylmethyl)aniline**.

Methodology:

- **Imine Formation:** 2-Pyridinecarboxaldehyde and aniline are dissolved in a suitable solvent (e.g., methanol or ethanol). The reaction mixture is stirred, often with mild heating, to facilitate the formation of the intermediate Schiff base (N-(pyridin-2-ylmethylene)aniline).
- **Reduction:** A reducing agent, such as sodium borohydride (NaBH₄), is carefully added to the reaction mixture. This step reduces the imine C=N double bond to a C-N single bond, yielding the desired secondary amine.

- **Work-up and Purification:** The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to obtain pure **N-(pyridin-2-ylmethyl)aniline**.

Characterization of the final product would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific, publicly available research detailing the signaling pathways or significant biological activities of **N-(pyridin-2-ylmethyl)aniline** in the context of drug development. Its structural motifs, however, are present in compounds with demonstrated biological relevance.

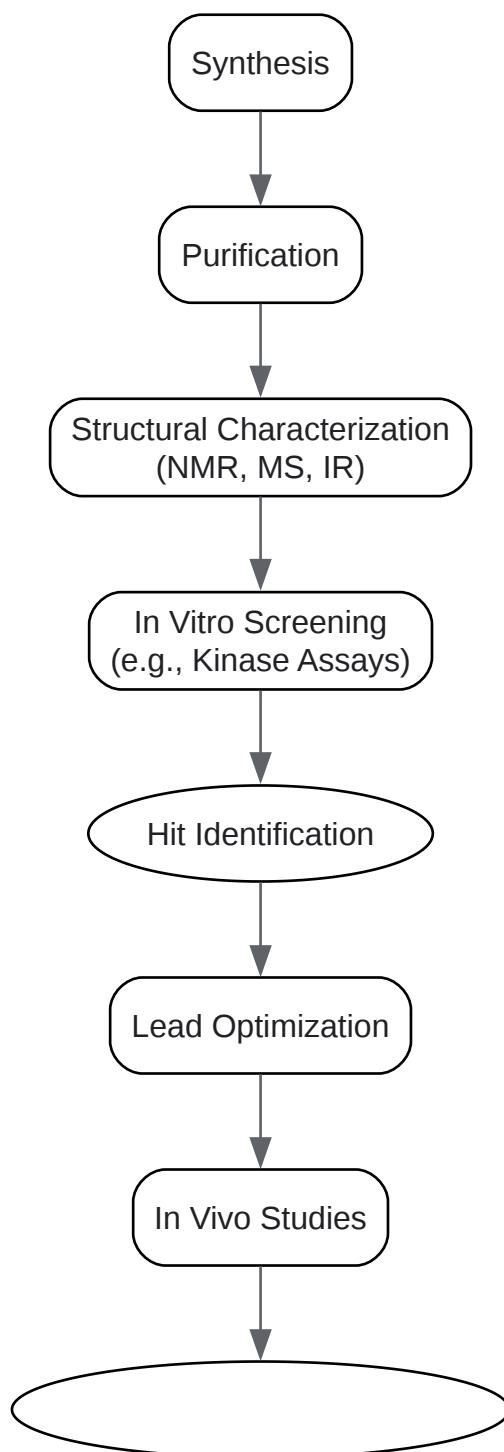
The N-(benzyl)aniline core is a feature in various pharmacologically active molecules. The pyridine ring is a common heterocyclic scaffold in numerous approved drugs, known for its ability to participate in hydrogen bonding and metal coordination. The exploration of **N-(pyridin-2-ylmethyl)aniline** and its derivatives could therefore be a point of interest for:

- **Kinase Inhibition:** Many kinase inhibitors feature heterocyclic amine backbones.
- **GPCR Modulation:** The aromatic and amine features could allow for interactions with G-protein coupled receptors.
- **Metal Chelation:** The bidentate nature of the molecule (with nitrogen atoms from both the pyridine and amine groups) makes it a candidate for metal chelation, which can be relevant in certain disease models.

Further research is required to elucidate any specific biological targets and mechanisms of action.

Logical Relationship of Research Progression

The following diagram illustrates a logical workflow for the investigation of **N-(pyridin-2-ylmethyl)aniline** as a potential drug candidate.



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Drug discovery workflow for **N-(pyridin-2-ylmethyl)aniline**.

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References

- 1. Phenyl-pyridin-2-ylmethyl-amine | 4329-81-1 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
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